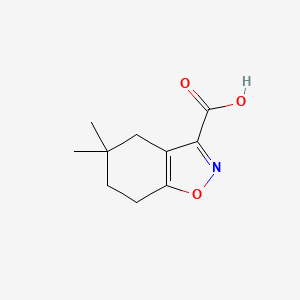
5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a chemical compound with the CAS Number: 1468880-49-0 . It has a molecular weight of 195.22 and its IUPAC name is 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3/c1-10(2)4-3-7-6(5-10)8(9(12)13)11-14-7/h3-5H2,1-2H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Chemical Reagent in Esterification
5,5'-Dimethyl-3,3'-azoisoxazole, a derivative closely related to the compound of interest, has been used as an efficient heterogeneous azo reagent for the highly selective esterification of primary and secondary benzylic alcohols and phenols with aliphatic and aromatic carboxylic acids via Mitsunobu protocols. This showcases the compound's utility in facilitating specific chemical transformations under controlled conditions, emphasizing its role in synthetic organic chemistry (Iranpoor, Firouzabadi, & Khalili, 2010).
Synthesis of Antiallergic Compounds
In a different application, derivatives of benzoxazole, akin to the compound , were prepared and evaluated for antiallergic activity. Specifically, 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles exhibited significant potency as antiallergic agents, underscoring the potential of benzoxazole derivatives in the development of new therapeutic agents (Buckle et al., 1983).
Coordination Polymers for Catalysis and Photoluminescence
The construction of coordination polymers using a ligand incorporating a triazole group, related to the functional group in the compound of interest, has been explored for applications in catalysis and photoluminescence. These polymers demonstrate improved catalytic activity for the synthesis of tetrahydropyrimidine derivatives and exhibit significant photoluminescent properties, highlighting the versatility of triazole and benzoxazole derivatives in materials science (Wang et al., 2016).
Development of MAO-B Inhibitors
Benzoxazole derivatives have been synthesized and evaluated for their inhibitory activity against human monoamine oxidase-B (MAO-B), a target for the treatment of neurological disorders. This research indicates the potential of benzoxazole derivatives, including the compound , in the development of novel therapeutic agents targeting MAO-B (Rao et al., 2020).
Photolabile Precursors for Carboxylic Acids
Research into the photocleavage of 1-acyl-7-nitroindolines, which share functional group similarities with benzoxazole derivatives, has identified these compounds as useful photolabile precursors for the generation of carboxylic acids. The efficiency of photocleavage can be significantly influenced by electron-donating substituents, demonstrating the chemical utility of these compounds in controlled release applications (Papageorgiou & Corrie, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2)4-3-7-6(5-10)8(9(12)13)11-14-7/h3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRUPQVCHKAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NO2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2919541.png)
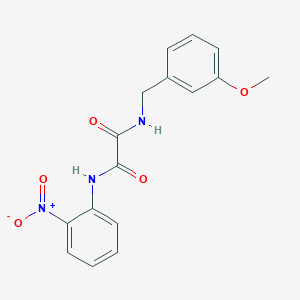
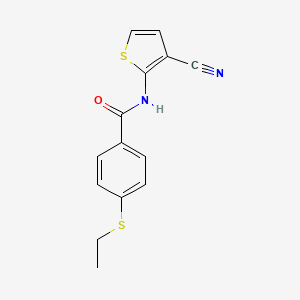
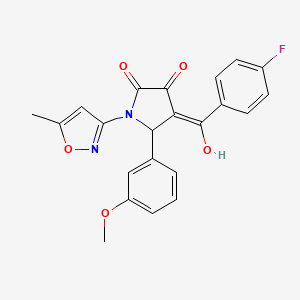
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide](/img/structure/B2919549.png)
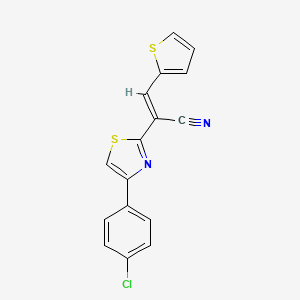
![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919551.png)
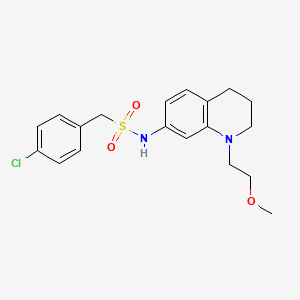
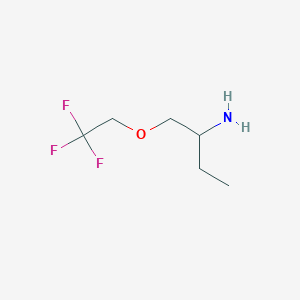
![2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2919555.png)
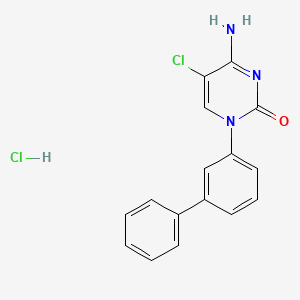
![2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2919559.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2919561.png)

